molecular formula C13H21N3S B11795597 N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine

Katalognummer: B11795597
Molekulargewicht: 251.39 g/mol
InChI-Schlüssel: IMETZSSERXMKED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine typically involves the reaction of thiazole derivatives with cyclobutylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with varied functional groups .

Wissenschaftliche Forschungsanwendungen

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N2,N2-Bis(cyclopropylmethyl)thiazole-2,4-diamine
  • N2,N2-Bis(cyclopentylmethyl)thiazole-2,4-diamine
  • N2,N2-Bis(cyclohexylmethyl)thiazole-2,4-diamine

Uniqueness

N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine is unique due to its specific cyclobutylmethyl substituents, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development .

Eigenschaften

Molekularformel

C13H21N3S

Molekulargewicht

251.39 g/mol

IUPAC-Name

2-N,2-N-bis(cyclobutylmethyl)-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C13H21N3S/c14-12-9-17-13(15-12)16(7-10-3-1-4-10)8-11-5-2-6-11/h9-11H,1-8,14H2

InChI-Schlüssel

IMETZSSERXMKED-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CN(CC2CCC2)C3=NC(=CS3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.